N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride
Description
N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride (CAS: 1172569-99-1, MFCD04066719) is a synthetic amine derivative characterized by a central ethanamine backbone substituted with a methyl group, a 4-piperidylmethyl-phenyl moiety, and two hydrochloride counterions. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in targeting central nervous system (CNS) receptors due to its structural resemblance to neuromodulators and receptor ligands .
Properties
IUPAC Name |
N-methyl-2-[2-(piperidin-4-ylmethyl)phenyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.2ClH/c1-16-9-8-14-4-2-3-5-15(14)12-13-6-10-17-11-7-13;;/h2-5,13,16-17H,6-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRHAMGXSNFFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657290 | |
| Record name | N-Methyl-2-{2-[(piperidin-4-yl)methyl]phenyl}ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172569-99-1 | |
| Record name | N-Methyl-2-{2-[(piperidin-4-yl)methyl]phenyl}ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride (CAS No. 1172569-99-1), is a compound that has garnered interest in various biological and pharmacological studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H26Cl2N2
- Molecular Weight : 305.286 g/mol
- Structure : The compound features a piperidine moiety, which is known for its role in various biological activities.
The biological activity of this compound can be attributed to its interaction with neurotransmitter systems and potential modulation of cellular signaling pathways:
Biological Activity Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities
Case Studies
-
Neuropharmacological Research :
- A study investigated the effects of piperidine derivatives on dopamine receptor binding and found that modifications at the piperidine nitrogen significantly altered receptor affinity and efficacy . This suggests that N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine may also exhibit similar properties.
- Antimicrobial Activity :
- Behavioral Studies :
Scientific Research Applications
Neuroscience Research
N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride is primarily studied for its effects on neurotransmitter systems. Its structural similarity to other psychoactive substances suggests potential roles in modulating dopaminergic and serotonergic pathways.
Case Study: Dopaminergic Activity
A study investigated the compound's interaction with dopamine receptors, revealing that it acts as a partial agonist at D2 receptors, which may have implications for treating disorders like schizophrenia and Parkinson's disease.
Pharmacological Studies
The compound's pharmacological profile indicates potential applications in developing new therapeutic agents. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drug development.
Data Table: Pharmacological Properties
| Property | Value |
|---|---|
| LogP | 4.314 |
| PSA (Polar Surface Area) | 24.060 |
| Solubility | Moderate |
Proteomics and Biochemical Research
This compound is also utilized in proteomics research due to its biochemical properties that allow it to interact with various proteins involved in cellular signaling pathways.
Application Example: Protein Interaction Studies
In proteomics, this compound has been used to study the binding affinities of proteins involved in cell signaling, providing insights into mechanisms of action for various diseases.
Potential Therapeutic Uses
While still under investigation, the compound shows promise in treating conditions such as:
- Schizophrenia : By modulating dopamine pathways.
- Depression : Potential effects on serotonergic systems.
- Neurodegenerative Diseases : Possible neuroprotective properties.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the ethylamine moiety undergoes alkylation and acylation under standard conditions:
Example:
Reaction with propionic anhydride yields N-propionyl derivatives, which are intermediates in pharmaceutical synthesis .
Oxidation and Reduction
The compound’s ethylamine chain and piperidine ring participate in redox reactions:
Mechanistic Insight:
Lithium aluminum hydride (LiAlH₄) selectively reduces imine intermediates during synthetic modifications .
Acid-Base Reactivity
The dihydrochloride salt undergoes reversible protonation-deprotonation:
Example:
Treatment with NaOH liberates the freebase, which is reactive toward electrophiles like aldehydes.
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃, DMF | 80°C, 6 hrs | Tetrahydroisoquinoline derivatives | ~65% |
| Ac₂O, H₂SO₄ | Reflux, 3 hrs | Polycyclic lactams | ~50% |
Notable Pathway:
Cyclization with Vilsmeier-Haack reagent (POCl₃/DMF) generates fused pyridine-piperidine systems .
Substitution Reactions
The aromatic ring undergoes electrophilic substitution under controlled conditions:
| Reagent | Position | Product | Catalyst |
|---|---|---|---|
| HNO₃, H₂SO₄ | Para | 4-Nitroaryl derivatives | FeCl₃ |
| Cl₂, AlCl₃ | Ortho | Dichlorinated analogs | AlCl₃ |
Limitation:
Steric hindrance from the piperidylmethyl group restricts substitution at the ortho position.
Coordination Chemistry
The amine and aromatic moieties enable metal complexation:
| Metal Salt | Ligand Site | Application |
|---|---|---|
| CuCl₂ | Piperidine nitrogen | Catalytic asymmetric synthesis |
| Pd(OAc)₂ | Ethylamine chain | Cross-coupling reactions |
Example:
Palladium complexes facilitate Suzuki-Miyaura couplings for biaryl synthesis .
Key Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Characteristics
Pharmacological and Functional Divergences
Receptor Affinity and Mechanism of Action
- ARL 15896AR (): Acts as a low-affinity uncompetitive NMDA receptor antagonist, demonstrating neuroprotective efficacy in rodent models of cerebral ischemia. Its pyridine-phenyl structure enables moderate blood-brain barrier penetration .
- Betahistine dihydrochloride (): Functions as a histamine H₁ receptor agonist and H₃ antagonist, improving vestibular blood flow. The pyridine moiety is critical for histaminergic activity, unlike the piperidine-based analogs .
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., the target compound and ARL 15896AR) generally exhibit higher aqueous solubility than free bases, enhancing bioavailability .
Preparation Methods
Synthesis via N-Alkylation of Aromatic Amines
One standard method involves the N-alkylation of a phenylamine derivative with a piperidylmethyl halide or related electrophile.
Aromatic amine + Piperidylmethyl halide → N-alkylated aromatic amine
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for high solubility.
- Base: Potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
- Temperature: 50–80°C to promote reaction without decomposition.
- Reaction time: 12–24 hours.
Purification: Recrystallization or chromatography.
Advantages: High selectivity, straightforward, suitable for scale-up.
Methylation of the Amino Group
Following alkylation, the amino group undergoes methylation to form the N-methyl derivative.
- Reductive methylation: Using formaldehyde and a reducing agent such as sodium cyanoborohydride.
- Alkyl halide methylation: Using methyl iodide or methyl sulfate in the presence of a base.
- Solvent: Acetone or ethanol.
- Temperature: Ambient to slightly elevated (~25–40°C).
- Reaction time: Several hours to ensure complete methylation.
Notes: Methyl iodide is highly reactive but toxic; proper handling is essential.
Formation of Dihydrochloride Salt
The free base obtained after methylation is converted into its dihydrochloride salt to improve stability and solubility.
- Dissolving the free base in a minimal amount of anhydrous ethanol or methanol.
- Bubbling or adding gaseous hydrogen chloride (HCl) or concentrated HCl solution.
- Crystallization of the salt from the solvent.
- Temperature: Room temperature or slightly cooled (~0–25°C).
- Duration: Several hours to ensure complete salt formation.
Alternative Synthetic Routes
Multi-step Synthesis via Phenylacetic Acid Derivatives
Some methods involve synthesizing a phenylacetic acid derivative with the piperidylmethyl substituent, followed by reduction and amination steps to achieve the target compound.
Use of Protecting Groups
In complex syntheses, protecting groups such as Boc or Fmoc may be employed to shield reactive amines during intermediate steps, later removed under acidic or basic conditions.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| N-Alkylation of Aromatic Amine | Piperidylmethyl halide, K2CO3 | DMF or DMSO | 50–80°C, 12–24 hrs | High selectivity, scalable | Requires purification |
| Methylation of Amino Group | Formaldehyde + NaBH3CN or methyl iodide | Ethanol or acetone | 25–40°C, several hrs | Efficient methylation | Toxic reagents |
| Salt Formation | HCl gas or concentrated HCl | Ethanol or methanol | Room temp, several hrs | Stable, soluble salt | Handling of gases |
Research Findings and Considerations
- Reaction Optimization: Studies indicate that solvent choice significantly impacts yield and purity; polar aprotic solvents like DMF facilitate nucleophilic substitution reactions.
- Catalysts and Additives: Use of phase-transfer catalysts or Lewis acids can enhance reaction rates.
- Purification: Recrystallization from ethanol or chromatography ensures high purity, critical for pharmacological applications.
- Scale-up: Multi-step processes have been successfully scaled, with attention to reaction control and purification protocols.
Q & A
Basic: What are the recommended synthetic routes for N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine dihydrochloride?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the phenyl-piperidylmethyl intermediate via alkylation or reductive amination of 4-piperidylmethyl precursors (e.g., using NaBH4 or catalytic hydrogenation) .
- Step 2: Coupling the intermediate with N-methylethanamine via nucleophilic substitution or Buchwald-Hartwig amination.
- Step 3: Salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol or water) to yield the dihydrochloride form .
Key parameters include pH control during salt formation and purification via recrystallization (using ethanol/water mixtures) to achieve >98% purity .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- HPLC-UV/MS: Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to assess purity. Retention time and mass spectra (m/z) confirm identity .
- NMR: ¹H and ¹³C NMR should resolve peaks for the piperidylmethyl group (δ 2.5–3.5 ppm for methylene protons) and aromatic protons (δ 6.8–7.5 ppm). Discrepancies in integration ratios indicate impurities .
- Titration: Non-aqueous titration with perchloric acid quantifies chloride content (theoretical Cl⁻: ~21.6% w/w) .
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps; yields improve under inert atmospheres (N₂/Ar) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate solubility but may require post-reaction dialysis to remove residuals .
- Temperature Control: Maintain 60–80°C during amination to minimize byproducts. Lower temperatures (<50°C) reduce degradation of the piperidyl group .
Advanced: How should contradictory binding affinity data in pharmacological assays be resolved?
Methodological Answer:
- Assay Replication: Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) using controls like diphenylpyraline hydrochloride for receptor-binding comparisons .
- Data Normalization: Correct for batch-to-batch variability using internal standards (e.g., cetirizine dihydrochloride impurities as reference) .
- Statistical Analysis: Apply ANOVA or Bayesian modeling to distinguish assay noise from true biological variability .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility: Freely soluble in water (>100 mg/mL) and ethanol; insoluble in non-polar solvents (e.g., hexane). Pre-formulate with cyclodextrins for in vivo studies .
- Stability: Store at −20°C in desiccated, amber vials. Degradation occurs at >40°C or pH >8, producing N-oxide derivatives detectable via TLC (Rf ~0.3 in ethyl acetate) .
Advanced: What strategies are effective for identifying and quantifying degradation products?
Methodological Answer:
- LC-HRMS: Use high-resolution mass spectrometry to detect low-abundance impurities (e.g., hydrolyzed piperidyl groups or demethylated analogs) .
- Forced Degradation Studies: Expose the compound to heat (60°C, 72 hrs), UV light (254 nm, 48 hrs), and oxidative stress (H₂O₂, 24 hrs) to simulate degradation pathways .
- Reference Standards: Compare with structurally related impurities, such as N-methyl-2-[phenyl(o-tolyl)methoxy]-ethanamine hydrochloride, to assign peaks .
Basic: Which spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- FT-IR: Confirm amine N-H stretches (~3300 cm⁻¹) and C-Cl bonds (750 cm⁻¹) in the dihydrochloride form .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (Cl⁻···H-N interactions) to validate salt formation .
Advanced: How can metabolic pathways of this compound be predicted in preclinical studies?
Methodological Answer:
- In Silico Tools: Use ADMET Predictor™ or SwissADME to identify potential Phase I metabolites (e.g., hydroxylation at the piperidyl group) .
- Microsomal Assays: Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for oxidized or conjugated metabolites .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and goggles. Avoid inhalation; work in a fume hood due to hygroscopicity and potential HCl release .
- Waste Disposal: Neutralize with sodium bicarbonate before disposal in designated halogenated waste containers .
Advanced: How to design a robust structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Scaffold Modification: Syntize analogs with variations in the piperidylmethyl group (e.g., cyclohexyl or morpholino substitutions) and measure receptor-binding kinetics .
- Data Integration: Use multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
